![molecular formula C23H14F3NO4S2 B5163045 2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . For instance, the synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], or [5+1] heterocyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound is not directly available in the literature. However, similar compounds often contain a five-membered heterocyclic moiety .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, development of new synthetic routes, and investigation of its physical and chemical properties. However, without specific studies on this compound, it’s difficult to predict exact future directions .
properties
IUPAC Name |
2-methyl-3-[5-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO4S2/c1-12-16(6-3-7-17(12)21(29)30)18-9-8-15(31-18)11-19-20(28)27(22(32)33-19)14-5-2-4-13(10-14)23(24,25)26/h2-11H,1H3,(H,29,30)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOTWNOWIBIGCL-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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